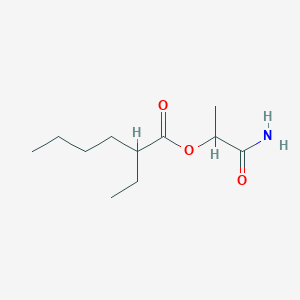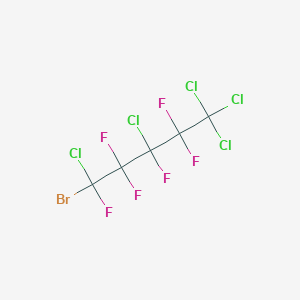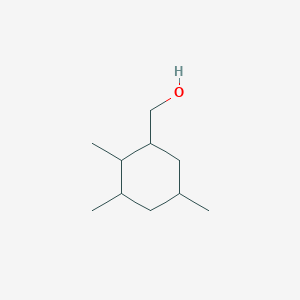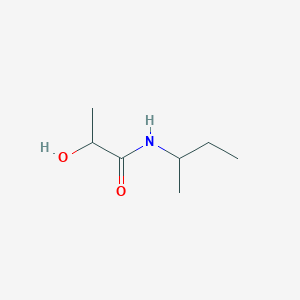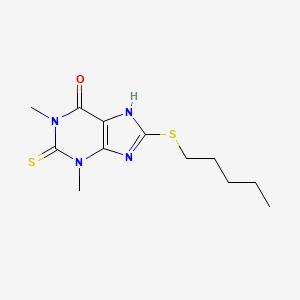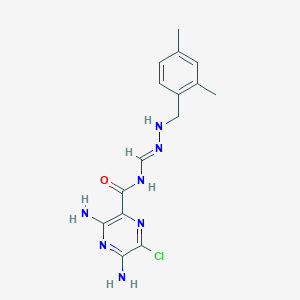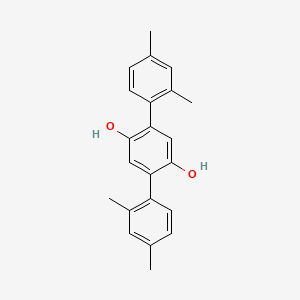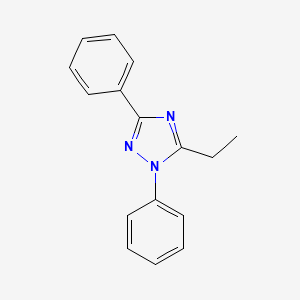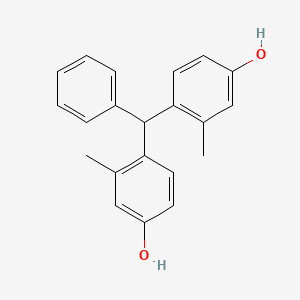
4,4'-(Phenylmethylene)bis(3-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Phenylmethylene)bis(3-methylphenol) is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a phenylmethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) typically involves the condensation of 3-methylphenol with benzaldehyde. One common method involves the use of a catalyst such as sodium acetate. The reaction is carried out at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) can be scaled up using similar reaction conditions. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, has been reported to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Phenylmethylene)bis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of polymers and resins due to its bisphenol structure.
Mecanismo De Acción
The mechanism of action of 4,4’-(Phenylmethylene)bis(3-methylphenol) involves its interaction with various molecular targets. In biological systems, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The phenol groups can also scavenge free radicals, contributing to its antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): Similar structure with pyrazole rings instead of phenol groups.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure with dimethylphenol groups instead of methylphenol groups.
Uniqueness
4,4’-(Phenylmethylene)bis(3-methylphenol) is unique due to its specific phenylmethylene bridge connecting two methylphenol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
2510-19-2 |
|---|---|
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-2-methylphenyl)-phenylmethyl]-3-methylphenol |
InChI |
InChI=1S/C21H20O2/c1-14-12-17(22)8-10-19(14)21(16-6-4-3-5-7-16)20-11-9-18(23)13-15(20)2/h3-13,21-23H,1-2H3 |
Clave InChI |
JAHIXHIEPHMNET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
